Cas no 123-00-2 (3-(morpholin-4-yl)propan-1-amine)
3-(morpholin-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Morpholinopropan-1-amine
- 4-(3-Aminopropyl)morpholine
- 3-(4-Morpholino)-1-propylamine
- 3-Morpholinopropylamine
- (3-Aminopropyl)morpholine
- 1-Amino-3-morpholinopropane
- 3-(4-Morpholinyl)-1-propanamine
- 4-(gamma-Aminopropyl)morpholine
- 4-aminopropyl-morpholin
- 4-Morpholinepropylamine
- Aminopropylmorpholine
- gamma-Morpholinopropylamine
- N-(3-Aminopropyl)morpholine
- N-Aminopropylmorpholine
- 3-morpholin-4-ylpropan-1-amine
- 4-Morpholinepropanamine
- Morpholine,4-(3-aminopropyl)- (6CI,7CI,8CI)
- 1-Morpholino-3-aminopropane
- 3-(4-Morpholino)propylamine
- 3-(4-Morpholinyl)-1-propylamine
- 3-(4-Morpholinyl)propanamine
- 3-(4-Morpholinyl)propylamine
- 3-(Morpholin-4-yl)propylamine
- 3-(Morpholino)-n-propylamine
- 3-(N-Morpholino)-1-aminopropane
- 3-Amino-1-(morpholino)propane
- 3-Morpholinopropanamine
- 4-(g-Aminopropyl)morpholine
- NSC 1081
- [3-(4-Morpholinyl)propan-1-yl]amine
- [3-(Morpholino)propan-1-yl]amine
- g-Morpholinopropylamine
- NAPM
- AKOS MSC-0738
- RARECHEM AL BW 1351
- N-AMINOPROPYL-MORPHLINE
- n-aminopropyl-morpholin
- 3-氨丙基吗啉
- LABOTEST-BB LT00731422
- 4-Aminopropylmorpholine
- Morpholine, N-aminopropyl-
- Morpholine, 4-aminopropyl-
- Morpholine, 4-(3-aminopropyl)-
- 3-(morpholin-4-yl)propan-1-amine
- N-(3-Aminopropyl)morfolin
- 3-Morpholin-4-yl-prop
- EINECS 204-590-2
- 3-(4-morpholinyl)-propanamine
- NSC-1081
- CAS-123-00-2
- A1799
- 3-(4-Morpholinyl)-1-propanamine #
- AKOS000119857
- EN300-19625
- N-(aminopropyl)morpholine
- 3-(N-morpholinyl)-1-propylamine
- MFCD00006184
- 3-morpholino-propylamine
- BDBM50607380
- 3-morpholin-4-yl propylamine
- N-(3-aminopropyl)-morpholine
- 3-Morpholinopropylamine, Liquid
- A850959
- SMR000147739
- 3-aminopropylmorpholine
- 4-[3-Aminopropyl]morpholine
- CHEMBL158697
- 4-(3-aminopropyl)-morpholine
- FT-0616577
- 4-(3-Aninopropyl)-morpholine
- 3-morpholin-4-ylpropylamine
- Q-201446
- CHEBI:86554
- Z104474506
- .gamma.-Morpholinopropylamine
- 3-morpholine-4-yl-propylamine
- Tox21_302076
- InChI=1/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H
- FC1F27D2-1429-41AC-9F03-C277D41006FA
- [3-(4-morpholinyl)propyl]amine
- 4-(.gamma.-Aminopropyl)morpholine
- 4-(3-aminopropyl) morpholine
- (3-morpholin-4-ylpropyl)amine
- DTXCID2021521
- (3-morpholinopropyl)amine
- NS00019770
- 3-morpholinylpropylamine
- 4-27-00-00411 (Beilstein Handbook Reference)
- N-(3-aminopropyl)morpholin
- F2187-2240
- 123-00-2
- N-(3-Aminopropyl)morfolin [Czech]
- 3-Morpholin-4-yl-propylamine
- A0409
- Morpholine, N-(3-aminopropyl)-
- bmse000981
- NCGC00255491-01
- DTXSID4041521
- MLS000556422
- bmse000971
- NSC1081
- FD10554
- N-(3-aminopropyl) morpholine
- HMS2384K03
- 3-(4-morpholinyl)-propan-1-amine
- Q27159240
- 4-(aminopropyl)morpholine
- Oprea1_150673
- 4-(3Aminopropyl)morpholine
- STR02269
- N-(3-Aminopropyl)morpholine (AMP)
- SCHEMBL19922
- CS-0008472
- UNII-9A09425QD6
- 9A09425QD6
- 3-Morpholino-1-propylamine
- 3-(4-morpholinyl)-1-aminopropane
- 3-morpholino-propan-1-amine
- 3-(4-Morpholinyl)propan-1-amine
- N-(gamma-aminopropyl)morpholine
- WLN: T6N DOTJ A3Z
- AI3-52553
- BRN 0105104
- 3-(morpholin-4-yl)-propylamine
- 3-Morpholinopropylamine, 98%
- BB 0216500
- NCGC00246332-01
- 3-aminopropyl morpholine
- 3-morpholin-4-yl-propan-1-amine
- STK802951
- 204-590-2
- Morpholine, 4-(3-aminopropyl)-(8CI)
- FM160673
-
- MDL: MFCD00006184
- Inchi: 1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2
- InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N
- SMILES: O1CCN(CCCN)CC1
Computed Properties
- Exact Mass: 144.12600
- Monoisotopic Mass: 144.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 81.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.7
- Topological Polar Surface Area: 38.5
Experimental Properties
- Density: 0.987 g/mL at 25 °C(lit.)
- Melting Point: −15 °C (lit.)
- Boiling Point: 224 °C(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.4761(lit.)
- PH: 12 (H2O, 20℃)
- Solubility: 1000g/l
- Water Partition Coefficient: dissolution
- PSA: 38.49000
- LogP: 0.30560
- Sensitiveness: Air Sensitive
- FEMA: 2885
3-(morpholin-4-yl)propan-1-amine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H312,H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2735 8/PG 2
- WGK Germany:2
- Hazard Category Code: 21-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-34
- RTECS:QD7700000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R21/22; R34
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD17831)
3-(morpholin-4-yl)propan-1-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(morpholin-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A9028-100ML |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 100ml |
¥510.13 | 2023-11-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A9028-500ML |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 500ml |
¥1345.51 | 2023-11-15 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0409-100ml |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 99.0%(GC) | 100ml |
¥430.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0409-25ml |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 99.0%(GC) | 25ml |
¥150.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0409-500ml |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 99.0%(GC) | 500ml |
¥990.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AF340-100mL |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 99% | 100mL |
¥169.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AF340-25mL |
3-(morpholin-4-yl)propan-1-amine |
123-00-2 | 99% | 25mL |
¥71.0 | 2022-06-10 | |
| TRC | M723870-25g |
3-Morpholinopropylamine |
123-00-2 | 25g |
$ 64.00 | 2023-09-06 | ||
| TRC | M723870-100g |
3-Morpholinopropylamine |
123-00-2 | 100g |
$ 109.00 | 2023-09-06 | ||
| TRC | M723870-250g |
3-Morpholinopropylamine |
123-00-2 | 250g |
$ 201.00 | 2023-09-06 |
3-(morpholin-4-yl)propan-1-amine Suppliers
3-(morpholin-4-yl)propan-1-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(morpholin-4-yl)propan-1-amine
Introduction to 3-(morpholin-4-yl)propan-1-amine (CAS No: 123-00-2)
3-(morpholin-4-yl)propan-1-amine, identified by its CAS number 123-00-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The morpholine moiety, specifically the morpholin-4-yl group, contributes to the unique chemical and pharmacological properties of this molecule, making it a valuable scaffold for drug discovery and development.
The chemical structure of 3-(morpholin-4-yl)propan-1-amine consists of a propanamine backbone linked to a morpholine ring. This structural configuration allows for multiple interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological processes. The compound's ability to engage with these targets has led to its exploration in several research areas, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in morpholine derivatives due to their potential as pharmacophores. Studies have demonstrated that compounds containing the morpholine group often exhibit desirable pharmacokinetic properties, such as improved solubility and bioavailability. These characteristics make them attractive candidates for further development into drugs that can be administered orally or through other non-invasive routes.
One of the most compelling aspects of 3-(morpholin-4-yl)propan-1-amine is its versatility in medicinal chemistry. Researchers have leveraged this compound as a building block for synthesizing more complex molecules with enhanced biological activity. For instance, modifications to the morpholine ring or the propanamine side chain can lead to derivatives with improved efficacy or reduced toxicity. Such structural modifications are crucial in optimizing drug candidates for clinical use.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 3-(morpholin-4-yl)propan-1-amine in various disease models. Preclinical studies have suggested that this compound may have applications in treating conditions such as inflammation, pain, and neurological disorders. The ability of morpholine derivatives to modulate inflammatory pathways has been well-documented, making them promising candidates for anti-inflammatory therapies.
Moreover, the chemical stability and compatibility of 3-(morpholin-4-yl)propan-1-amine make it an ideal candidate for formulation into drug products. Its solubility profile allows for easy incorporation into various dosage forms, including tablets and capsules. This flexibility in formulation is essential for ensuring patient compliance and maximizing therapeutic outcomes.
The synthesis of 3-(morpholin-4-yl)propan-1-amine involves well-established organic chemistry techniques, making it accessible for industrial-scale production. The process typically involves the reaction of morpholine with propylamine under controlled conditions. Advances in synthetic methodologies have further refined this process, improving yield and purity while minimizing waste generation. Such improvements align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
Recent research has also highlighted the potential of 3-(morpholin-4-yl)propan-1-amine in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance treatment outcomes. This approach is particularly relevant in tackling complex diseases that require multifaceted interventions.
The safety profile of 3-(morpholin-4-yl)propan-1-amine has been extensively evaluated through preclinical studies. These studies have shown that the compound is generally well-tolerated at relevant doses, although further investigation is needed to fully understand its long-term effects. Pharmacokinetic studies have provided valuable insights into how the body processes this compound, informing dosing strategies and minimizing potential adverse effects.
In conclusion, 3-(morpholin-4-yl)propan-1-amine (CAS No: 12300) represents a promising compound in pharmaceutical research and development. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it a valuable tool for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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